2-(3-Bromophenyl)oxazolo[4,5-b]pyridine
CAS No.:
Cat. No.: VC0578909
Molecular Formula: C12H7BrN2O
Molecular Weight: 275.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7BrN2O |
|---|---|
| Molecular Weight | 275.1 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C12H7BrN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
| Standard InChI Key | GVGHEWYGHVPYGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine consists of an oxazolo[4,5-b]pyridine core with a 3-bromophenyl group attached at the 2-position. The compound contains two nitrogen atoms, one oxygen atom, and one bromine atom within its structure. The oxazolo[4,5-b]pyridine portion consists of a fused ring system where an oxazole ring is connected to a pyridine ring, creating a bicyclic heterocyclic system.
Physical and Chemical Properties
The physical and chemical properties of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrN₂O |
| Molecular Weight | 275.1 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-oxazolo[4,5-b]pyridine |
| Physical Appearance | Solid compound (typical for similar structures) |
| Standard InChI | InChI=1S/C12H7BrN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
| Standard InChIKey | GVGHEWYGHVPYGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
| PubChem Compound ID | 12461378 |
The compound's structure incorporates several important features that contribute to its chemical behavior and potential biological activity. The bromine substituent on the phenyl ring serves as a potential site for further functionalization through various cross-coupling reactions. The nitrogen atoms in the oxazolo[4,5-b]pyridine framework can act as hydrogen bond acceptors, while the aromatic system provides opportunities for π-π stacking interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine typically involves cyclization reactions starting from appropriate precursors. One of the most common methods employs the reaction of 3-bromobenzoyl chloride with 2-aminopyridine derivatives, followed by cyclization to form the oxazole ring.
Optimization Strategies
The synthesis of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine often requires optimization of reaction conditions to achieve high yields and purity. Key factors that influence the success of the synthesis include:
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Temperature control: The cyclization reaction typically requires elevated temperatures, but excessive heating can lead to side reactions and decomposition.
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Solvent selection: The choice of solvent can significantly impact the reaction efficiency and product purity.
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Base selection: The type and amount of base used can influence both the rate and selectivity of the reaction.
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Reaction time: Optimization of reaction time is critical to maximize yield while minimizing side product formation.
Chemical Reactivity
Key Reactions
2-(3-Bromophenyl)oxazolo[4,5-b]pyridine can participate in various chemical reactions, particularly those involving the bromine substituent and the nitrogen atoms in the heterocyclic system. Some key reactions include:
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Nucleophilic substitution reactions: The bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
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Cross-coupling reactions: The aryl bromide functionality makes the compound suitable for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions.
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Electrophilic substitution reactions: The aromatic rings can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the electronic effects of the heterocyclic system.
Structure-Activity Relationships
The structural features of 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine contribute to its potential biological activities. The oxazolo[4,5-b]pyridine core provides a rigid scaffold that can interact with various biological targets through hydrogen bonding and π-π stacking interactions. The bromine substituent on the phenyl ring can enhance binding affinity through halogen bonding interactions and also serves as a site for further structural modifications to optimize biological activity.
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